molecular formula C20H18BrFN2S3 B3238179 4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole CAS No. 1402460-83-6

4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B3238179
CAS No.: 1402460-83-6
M. Wt: 481.5 g/mol
InChI Key: KNNYTUARCHTCIB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
This compound (CAS: 1402460-83-6) features a benzo[c][1,2,5]thiadiazole core substituted with bromine (Br) and fluorine (F) at positions 4 and 5, respectively, and a 5'-hexyl-bithiophene group at position 7 . Its molecular formula is C₂₀H₁₈BrFN₂S₃, with a molecular weight of 481.46 g/mol . The hexyl chain enhances solubility in organic solvents, while the bromine and fluorine substituents modulate electron-withdrawing properties, critical for optoelectronic applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .

Synthesis and Applications: Synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), it serves as a key intermediate in polymer and small-molecule semiconductors . Its bromine substituent enables further functionalization, such as polymerization with indacenodithiophene (IDT) monomers to form narrow-bandgap polymers for bulk heterojunction solar cells .

Properties

IUPAC Name

4-bromo-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2S3/c1-2-3-4-5-6-12-7-8-16(25-12)17-10-9-15(26-17)13-11-14(22)18(21)20-19(13)23-27-24-20/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNYTUARCHTCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145962
Record name 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402460-83-6
Record name 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402460-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole core.

    Introduction of the bromo and fluoro substituents: The bromo and fluoro groups are introduced through halogenation reactions using reagents such as bromine and fluorine sources.

    Attachment of the hexyl-[2,2’-bithiophen]-5-yl group: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the hexyl-[2,2’-bithiophen]-5-yl group to the benzo[c][1,2,5]thiadiazole core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

    Oxidation and reduction reactions: The thiadiazole core can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles or electrophiles, such as organolithium or organomagnesium compounds.

    Coupling reactions: Palladium or nickel catalysts are often used in the presence of appropriate ligands and bases.

    Oxidation and reduction reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

    Organic electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Materials science: It is used in the design of novel materials with specific electronic and optical properties.

    Chemical sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.

    Biological research: It is investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole

  • Structural Difference : Contains two fluorine atoms (positions 5 and 6) instead of one, with molecular formula C₂₀H₁₇BrF₂N₂S₃ (MW: 499.46 g/mol) .
  • Higher molecular weight and altered crystallinity may affect solubility and film morphology .
  • Applications : Used in OLED/OPV materials, similar to the target compound, but with optimized fluorination for specific energy-level tuning .

4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

  • Structural Difference : Replaces the benzo[c][1,2,5]thiadiazole core with a thiadiazolo[3,4-c]pyridine unit, formula C₁₉H₁₈BrN₃S₃ (MW: 464.46 g/mol) .
  • Impact on Properties :
    • The pyridine-thiadiazole hybrid core enhances electron mobility due to increased π-conjugation and planar geometry .
    • Reduced molecular weight improves solubility compared to the target compound .
  • Applications : Key in organic semiconductors for high-performance transistors and sensors, leveraging superior charge transport .

MBTR: (E)-4-(5-(3,5-Dimethoxy-styryl)thiophen-2-yl)-7-(5′′-hexyl-[2,2′:5′,2′′-terthiophen]-5-yl)benzo[c][1,2,5]thiadiazole

  • Structural Difference: Incorporates a dimethoxy-styryl donor and terthiophene π-bridge, extending conjugation .
  • Impact on Properties :
    • Broadened absorption spectrum (lower bandgap) and higher hole mobility due to extended π-system .
    • Achieves power conversion efficiencies (PCE) >8% in OPVs with PC71BM acceptors, outperforming simpler derivatives .
  • Applications: Small-molecule donor in high-efficiency OPVs, highlighting the role of donor-acceptor design .

IDT(BTTh2)₂ Polymer

  • Structural Context: Synthesized using the target compound as a monomer, forming a polymer with indacenodithiophene (IDT) .
  • Impact on Properties :
    • Narrow bandgap (~1.5 eV) and planar architecture enable efficient hole transport and broad light absorption .
    • Demonstrated PCE of ~5% in early OPV studies, emphasizing the utility of brominated benzo[c]thiadiazole derivatives in polymer design .

Key Comparative Data

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications Performance Metrics
4-Bromo-5-fluoro-7-(5'-hexyl-bithiophenyl)benzo[c][1,2,5]thiadiazole Benzo[c]thiadiazole Br, F, hexyl-bithiophene 481.46 OLEDs, OPVs Intermediate for polymers
4-Bromo-5,6-difluoro-7-(5'-hexyl-bithiophenyl)benzo[c][1,2,5]thiadiazole Benzo[c]thiadiazole Br, 2F, hexyl-bithiophene 499.46 OLEDs, OPVs Enhanced electron transport
4-Bromo-7-(5'-hexyl-bithiophenyl)-thiadiazolo[3,4-c]pyridine Thiadiazolo-pyridine Br, hexyl-bithiophene 464.46 Organic semiconductors High electron mobility
MBTR Benzo[c]thiadiazole Dimethoxy-styryl, terthiophene ~700 (estimated) OPVs PCE >8%
IDT(BTTh2)₂ Polymer Benzo[c]thiadiazole polymer IDT core, hexyl-bithiophene ~10,000 (polymer) OPVs PCE ~5%

Biological Activity

4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole is a synthetic organic compound with notable applications in organic electronics and potential biological activities. Its structure includes a benzo[c][1,2,5]thiadiazole core, which is known for various biological interactions.

  • Molecular Formula : C20H18BrFN2S3
  • Molecular Weight : 481.5 g/mol
  • CAS Number : 1402460-83-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[c][1,2,5]thiadiazole core through cyclization.
  • Introduction of bromo and fluoro substituents via halogenation reactions.

Case Study: Antimicrobial Activity of Thiadiazoles

A study examined several thiadiazole derivatives and their efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains such as MRSA .

Anticancer Potential

The potential anticancer activity of thiadiazole derivatives has been documented in various studies. For instance, compounds similar to this compound have exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)Reference
DoxorubicinMCF-73.13
Compound AMCF-78.1
Compound BMCF-712.8

The biological activity of thiadiazoles often involves interaction with cellular targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related thiadiazoles indicate variable cytotoxic effects depending on the structure and substituents present.

Table: Cytotoxicity Data

CompoundCell LineCC50 (µM)Reference
Compound CHeLa0.48
Compound DHeLa>50

Q & A

Q. How can researchers selectively functionalize the bromine atom without disrupting the fluorine substituent or thiophene linkages?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts in toluene at 100°C to couple aryl bromides with primary amines .
  • Precaution : Avoid strong bases (e.g., NaH) that may cleave the C–F bond. Monitor reaction progress via ¹⁹F NMR to detect defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole

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